molecular formula C26H26F2N6O2S2 B10958171 1,1'-Hexane-1,6-diylbis{3-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]urea}

1,1'-Hexane-1,6-diylbis{3-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]urea}

Cat. No.: B10958171
M. Wt: 556.7 g/mol
InChI Key: BCBSRABNUMOFSU-UHFFFAOYSA-N
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Description

N-[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]-N’-{6-[({[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]AMINO}CARBONYL)AMINO]HEXYL}UREA is a complex organic compound that features a thiazole ring and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]-N’-{6-[({[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]AMINO}CARBONYL)AMINO]HEXYL}UREA typically involves the Hantzsch thiazole synthesis. This method involves the reaction of substituted thiourea with α-halo ketones in the presence of a solvent like ethanol . The reaction conditions are generally mild, making it a preferred method for synthesizing thiazole derivatives.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity, making the process more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]-N’-{6-[({[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]AMINO}CARBONYL)AMINO]HEXYL}UREA can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The fluorophenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield different thiazole derivatives, while substitution reactions can introduce new functional groups to the fluorophenyl rings.

Scientific Research Applications

N-[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]-N’-{6-[({[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]AMINO}CARBONYL)AMINO]HEXYL}UREA has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may have therapeutic applications due to its unique structure and potential biological activity.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]-N’-{6-[({[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]AMINO}CARBONYL)AMINO]HEXYL}UREA involves its interaction with specific molecular targets. The thiazole ring and fluorophenyl groups can interact with various enzymes and receptors, influencing biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]-N’-{6-[({[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]AMINO}CARBONYL)AMINO]HEXYL}UREA is unique due to its dual thiazole rings and multiple fluorophenyl groups, which provide distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C26H26F2N6O2S2

Molecular Weight

556.7 g/mol

IUPAC Name

1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-[6-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamoylamino]hexyl]urea

InChI

InChI=1S/C26H26F2N6O2S2/c27-19-9-5-17(6-10-19)21-15-37-25(31-21)33-23(35)29-13-3-1-2-4-14-30-24(36)34-26-32-22(16-38-26)18-7-11-20(28)12-8-18/h5-12,15-16H,1-4,13-14H2,(H2,29,31,33,35)(H2,30,32,34,36)

InChI Key

BCBSRABNUMOFSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)NCCCCCCNC(=O)NC3=NC(=CS3)C4=CC=C(C=C4)F)F

Origin of Product

United States

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